molecular formula C25H35N5O4 B6485712 7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923686-16-2

7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

カタログ番号: B6485712
CAS番号: 923686-16-2
分子量: 469.6 g/mol
InChIキー: NNADHYJSOYUTSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a purine-2,6-dione derivative characterized by a hydroxypropyl side chain at the 7-position, substituted with a 5-methyl-2-isopropylphenoxy group. The purine core is further modified with 1,3-dimethyl groups and a piperidin-1-yl substituent at the 8-position. The hydroxy and aromatic moieties may enhance solubility and receptor binding, while the piperidinyl group could influence pharmacokinetic properties such as metabolic stability .

特性

IUPAC Name

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4/c1-16(2)19-10-9-17(3)13-20(19)34-15-18(31)14-30-21-22(27(4)25(33)28(5)23(21)32)26-24(30)29-11-7-6-8-12-29/h9-10,13,16,18,31H,6-8,11-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNADHYJSOYUTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related purine derivatives:

Compound Key Substituents Biological Activity Physicochemical Properties
Target Compound 7-[2-hydroxy-3-(5-methyl-2-isopropylphenoxy)propyl], 8-(piperidin-1-yl), 1,3-dimethyl Not explicitly reported; inferred kinase inhibition based on structural analogs Likely moderate solubility due to hydroxyl and aromatic groups; thermal stability uncharacterized
7-[2-Hydroxy-3-(2-Methylphenoxy)Propyl]-1,3-Dimethyl-8-(4-Methylpiperazinyl)-Purine-2,6-Dione 8-(4-methylpiperazinyl), 2-methylphenoxy Similar purine-piperazinyl derivatives show PDK1/IRAK inhibition (IC₅₀: 0.1–100 nM) Enhanced solubility from piperazinyl group; thermal decomposition ~200–300°C (purine derivatives)
1,3-Dimethyl-8-[(2-Methylpiperidinyl)Methyl]-7-Propyl-Purine-2,6-Dione 8-(2-methylpiperidinyl)methyl, 7-propyl No activity data; structural focus on lipophilicity for CNS penetration Higher lipophilicity due to propyl and methylpiperidinyl groups; stability under synthesis conditions
1,3,8-Trisubstituted Purine-2,6-Diones (e.g., 1,3-Dipropyl-8-Thioxo Derivatives) 1,3-dipropyl, 8-thioxo Explored as PEPCK inhibitors; moderate enzymatic inhibition Thioxo group increases rigidity; thermal stability ~150–250°C
Benzimidazole/Imidazopyridine Derivatives (e.g., Merck PDK1 Inhibitors) Aminopyridine substituents IC₅₀: 0.1–100 nM against PDK1/IRAK-1/4 High potency linked to planar heterocycles; thermal data not reported

Structural and Functional Insights

  • Substituent Effects on Activity: The target compound’s piperidinyl group contrasts with the piperazinyl moiety in , which is associated with improved solubility and kinase binding . Piperidinyl groups may enhance metabolic stability but reduce aqueous solubility compared to piperazinyl analogs. This differs from the simpler 2-methylphenoxy group in , which may reduce steric hindrance.
  • Synthetic Challenges :

    • The hydroxypropyl linkage in the target compound requires careful protection-deprotection strategies during synthesis, as seen in benzyloxy-protected intermediates (e.g., compounds 4–6 in ).
    • Thioxo-substituted purine-diones () demonstrate alternative routes for modifying electronic properties, though their synthetic yields are lower (~40–60%) compared to alkylated derivatives .
  • Thermal and Stability Profiles :

    • Purine derivatives generally exhibit thermal decomposition between 150–300°C, with stability influenced by substituents. For example, thioxo groups () lower decomposition onset temperatures (~150°C) compared to alkylated analogs (~200°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。